molecular formula C8H13BrN2 B13549149 1-(5-Bromopentyl)-1h-pyrazole

1-(5-Bromopentyl)-1h-pyrazole

Cat. No.: B13549149
M. Wt: 217.11 g/mol
InChI Key: XVPWQXCALCUGRQ-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-1h-pyrazole: is an organic compound that features a pyrazole ring substituted with a bromopentyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-1h-pyrazole typically involves the reaction of 1H-pyrazole with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-1h-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of 1-(5-pentyl)-1H-pyrazole.

Scientific Research Applications

1-(5-Bromopentyl)-1h-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropentyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Iodopentyl)-1H-pyrazole: Contains an iodine atom, which can lead to different reactivity and biological activity.

    1-(5-Fluoropentyl)-1H-pyrazole: Fluorine substitution can significantly alter the compound’s properties.

Uniqueness

1-(5-Bromopentyl)-1h-pyrazole is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability Bromine is more reactive than chlorine but less so than iodine, making it a versatile intermediate for various chemical transformations

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

1-(5-bromopentyl)pyrazole

InChI

InChI=1S/C8H13BrN2/c9-5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2

InChI Key

XVPWQXCALCUGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCCCBr

Origin of Product

United States

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